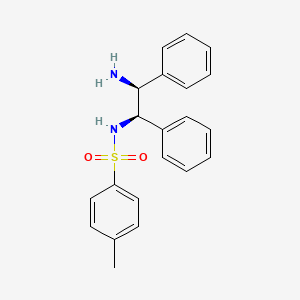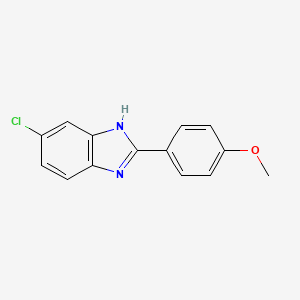![molecular formula C12H17N3 B15199141 N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine CAS No. 792905-33-0](/img/structure/B15199141.png)
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine typically involves the cyclization of amido-nitriles to form substituted imidazoles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a competitive antagonist at certain receptors, inhibiting the binding of endogenous ligands and thereby modulating physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
Uniqueness
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine is unique due to its specific structural features and the presence of both methyl and imidazole groups
Eigenschaften
CAS-Nummer |
792905-33-0 |
|---|---|
Molekularformel |
C12H17N3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-methyl-1-[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H17N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-8-15(12)2/h3-6,13H,7-9H2,1-2H3 |
InChI-Schlüssel |
JDDOLPGPLYHJJH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(C=C1)C2=NCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
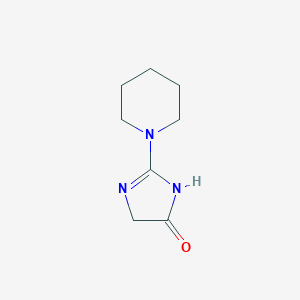
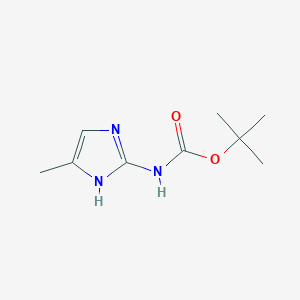
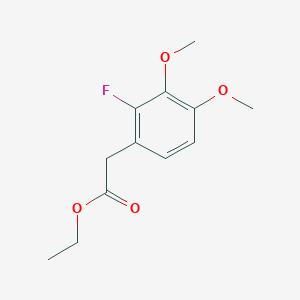
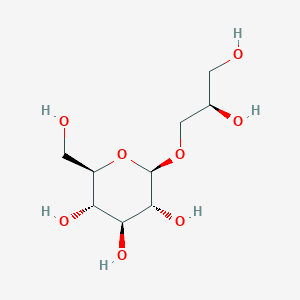
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

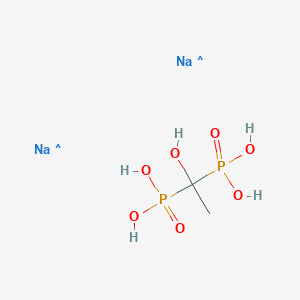
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

